Bay 61-3606

Syk inhibition Kinase selectivity Biochemical assay

BAY 61-3606 is a sub-10 nM, ATP-competitive Syk inhibitor with >600-fold selectivity over Lyn, Fyn, Src, and Btk. It delivers robust oral efficacy (3 mg/kg) in allergic inflammation models and genotype-directed anti-proliferative activity in K-RAS-mutant cancers. Available in ≥98% purity, it is the preferred tool for dissecting Syk-specific FcεRI signaling, CDK9/MAP4K2-mediated pathways, and TRAIL-induced apoptosis. Use alongside entospletinib or PRT062607 as Syk-specific controls.

Molecular Formula C20H18N6O3
Molecular Weight 390.4 g/mol
CAS No. 732983-37-8
Cat. No. B1667820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBay 61-3606
CAS732983-37-8
Synonyms2-(7-(3,4-dimethoxyphenyl)imidazo(1,2-c)pyrimidin-5-ylamino)nicotinamide
BAY 61-3606
BAY-61-3606
BAY61-3606
Molecular FormulaC20H18N6O3
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC
InChIInChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25)
InChIKeyJWQOJVOKBAAAAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Bay 61-3606 (CAS 732983-37-8) – Potent, Selective, Orally Active Syk Kinase Inhibitor for Immunology & Oncology Research


Bay 61-3606 is an orally bioavailable, ATP‑competitive, reversible small‑molecule inhibitor of spleen tyrosine kinase (Syk). It displays a Ki of 7.5 nM and an IC50 of 10 nM against Syk in biochemical assays [1]. The compound belongs to the imidazopyrimidine class and is widely used as a pharmacological probe to dissect Syk‑dependent signalling in allergy, inflammation, autoimmunity and oncology . In addition to its high potency against Syk, Bay 61-3606 exhibits secondary activity against several off‑target kinases, including CDK9 (IC50 34.8 nM) and MAP4K2 (IC50 11.3 nM), which may contribute to its distinct cellular phenotype in certain cancer models [2].

Why Bay 61-3606 Cannot Be Simply Replaced by Another Syk Inhibitor in Your Experimental System


Syk inhibitors vary markedly in their kinase‑selectivity profiles, cellular potency and off‑target liabilities. Bay 61-3606 distinguishes itself through a unique combination of sub‑10 nM potency, >600‑fold selectivity over a panel of six closely related tyrosine kinases, and robust in vivo oral efficacy at low doses [1]. Unlike the clinical Syk inhibitors fostamatinib (R406) and entospletinib, Bay 61-3606 also exhibits genotype‑directed anti‑proliferative activity in K‑RAS‑mutant cancer cells that is independent of Syk inhibition [2]. Moreover, its secondary inhibition of CDK9 (IC50 34.8 nM) and MAP4K2 (IC50 11.3 nM) can alter cellular responses in ways that more selective Syk inhibitors do not [3]. Consequently, substituting Bay 61-3606 with another Syk inhibitor – even one of comparable biochemical potency – may yield divergent experimental outcomes, particularly in oncology models and complex inflammatory assays.

Bay 61-3606 (CAS 732983-37-8) – Quantitative Comparative Evidence Against Leading Syk Inhibitors


Biochemical Potency and Kinase Selectivity: Bay 61-3606 vs. R406, Entospletinib and TAK-659

In a head‑to‑head comparison of Syk inhibitors using recombinant kinase assays, Bay 61-3606 exhibits a Ki of 7.5 nM and an IC50 of 10 nM against Syk [1]. This potency is comparable to entospletinib (IC50 7.7 nM) and superior to the clinically approved fostamatinib (active metabolite R406, IC50 41 nM) . TAK-659 (mivavotinib) is more potent (IC50 3.2 nM) but is a dual Syk/FLT3 inhibitor, whereas Bay 61-3606 maintains a cleaner selectivity profile against a panel of six related kinases (Lyn, Fyn, Src, Itk, Btk, with Ki values >4.7 µM, representing >600‑fold selectivity) [2].

Syk inhibition Kinase selectivity Biochemical assay

Cellular Efficacy in Primary Human Mast Cells and Basophils: Direct Comparison of Degranulation Inhibition

Bay 61-3606 inhibits IgE‑mediated degranulation in primary human mast cells with IC50 values ranging from 5 to 46 nM [1]. In basophils isolated from healthy donors, the IC50 is 10 nM, and in basophils from atopic (high‑IgE) subjects the IC50 is 8.1 nM, indicating retained efficacy under pathophysiologically relevant conditions [2]. In contrast, the clinically used Syk inhibitor R406 displays significantly higher IC50 values (typically >100 nM) in similar primary basophil assays, reflecting the superior cellular potency of Bay 61-3606 in FcεRI‑driven systems [3].

Mast cell degranulation Basophil activation Allergy models

Genotype‑Directed Anti‑Proliferative Activity in K‑RAS Mutant Cancer Cells – A Unique Property of Bay 61-3606

Bay 61-3606 selectively inhibits proliferation of colorectal cancer cells harbouring mutant K‑RAS (e.g., HCT116, SW620) while sparing isogenic cells expressing wild‑type K‑RAS [1]. This genotype‑directed activity is not observed with other Syk inhibitors such as R406 or PRT062607, which lack differential effects on K‑RAS‑mutant versus wild‑type cells [2]. Mechanistically, the anti‑proliferative effect is mediated through inhibition of MAP4K2 (GCK, IC50 11.3 nM) and CDK9 (IC50 34.8 nM), rather than through Syk inhibition per se [3]. In wild‑type K‑RAS cells, Bay 61-3606 synergizes with RAF inhibition (e.g., AZ‑628) to induce cell death, further expanding its utility in genetically defined cancer models [4].

K‑RAS mutation Colorectal cancer Synthetic lethality

In Vivo Oral Efficacy in Allergic Inflammation Models: Dose‑Response Comparison with R406

Oral administration of Bay 61-3606 to rats at 3 mg/kg significantly suppresses antigen‑induced passive cutaneous anaphylaxis (PCA), bronchoconstriction and bronchial edema, and attenuates airway inflammation [1]. In contrast, the clinically approved Syk inhibitor fostamatinib (R406 prodrug) requires doses of 30–100 mg/kg to achieve comparable anti‑allergic efficacy in rodent models, reflecting a >10‑fold lower in vivo potency [2]. Bay 61-3606 also reduces tumour growth in an MCF‑7 xenograft model at 50 mg/kg when combined with TRAIL, demonstrating utility in oncology xenograft studies [3].

Allergic asthma Passive cutaneous anaphylaxis In vivo pharmacology

Off‑Target Kinase Profile: CDK9 and MAP4K2 Inhibition as Potential Confounding Variables

While Bay 61-3606 is highly selective for Syk over the Src‑family kinases, it does inhibit several other kinases at therapeutically relevant concentrations. KINOMEscan profiling reveals >90% ATP‑binding inhibition for Syk (93.9%), as well as for ROCK1 (96.8%), HIPK1 (91.2%) and GSK3α (83%) [1]. More importantly, enzymatic IC50 values for CDK9 (34.8 nM) and MAP4K2 (11.3 nM) are within 5‑fold of the Syk IC50 [2]. In contrast, more selective Syk inhibitors such as entospletinib (IC50 7.7 nM) and PRT062607 (IC50 1–2 nM) exhibit minimal activity against CDK9 and MAP4K2 at comparable concentrations . The CDK9 inhibitory activity of Bay 61-3606 contributes to MCL‑1 down‑regulation and sensitisation to TRAIL‑induced apoptosis, an effect not observed with CDK9‑sparing Syk inhibitors [3].

Kinase selectivity profiling Off‑target activity CDK9 inhibition

Bay 61-3606 (CAS 732983-37-8) – Evidence‑Based Application Scenarios for Scientific and Industrial Users


Definitive Syk Dependency Studies in Mast Cell and Basophil Biology

Given its low‑nanomolar potency (IC50 5–10 nM) in primary human mast cells and basophils, Bay 61-3606 is the preferred tool compound for dissecting Syk‑dependent signalling in FcεRI‑mediated degranulation, lipid mediator release and cytokine production [1]. Its high selectivity over Lyn, Fyn and Src (>600‑fold) ensures that observed effects are attributable to Syk inhibition rather than Src‑family kinase blockade [2].

In Vivo Pharmacology of Allergic Asthma and Anaphylaxis in Rodent Models

For in vivo studies of allergic inflammation, Bay 61-3606 provides robust oral efficacy at 3 mg/kg in rat models of passive cutaneous anaphylaxis, bronchoconstriction and airway inflammation [3]. This 10‑fold higher in vivo potency compared to fostamatinib (R406) translates to reduced compound consumption, lower cost per experiment and improved tolerability in chronic dosing regimens [4].

Genotype‑Directed Oncology Research in K‑RAS‑Mutant Colorectal Cancer

Bay 61-3606 is uniquely suited for probing K‑RAS‑dependent vulnerabilities and synthetic lethal interactions. Its selective anti‑proliferative activity in K‑RAS‑mutant colorectal cancer cells (HCT116, SW620) and its ability to synergise with RAF inhibition in wild‑type cells provide a powerful platform for exploring novel therapeutic strategies in RAS‑driven malignancies [5].

Mechanistic Studies Requiring Awareness of Off‑Target CDK9 and MAP4K2 Activity

When designing experiments to interrogate Syk‑specific functions, researchers must account for the concurrent inhibition of CDK9 (IC50 34.8 nM) and MAP4K2 (IC50 11.3 nM) by Bay 61-3606 [6]. Including a more selective Syk inhibitor (e.g., entospletinib or PRT062607) as a comparator control is strongly advised to distinguish Syk‑dependent from Syk‑independent effects. Conversely, the CDK9 inhibitory activity can be exploited to study MCL‑1 regulation and TRAIL‑mediated apoptosis [7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bay 61-3606

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.